2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine
Description
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C8H8ClFN2O2 and a molecular weight of 218.61 g/mol . This compound is of interest in various fields of research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-8-11-3-6(10)7(12-8)14-5-1-2-13-4-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDDDBOXLBAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with tetrahydrofuran-3-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine is unique due to the presence of the tetrahydrofuran-3-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other pyrimidine derivatives, such as those with trifluoromethyl or dichloro substituents .
Biological Activity
2-Chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine is a pyrimidine derivative that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: CHClFNO
- Molecular Weight: 233.64 g/mol
The presence of the oxolan-3-yloxy group is notable as it contributes to the compound's distinct chemical and biological properties compared to other pyrimidine derivatives.
2-Chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine interacts with specific molecular targets, such as enzymes or receptors. The biological activity is primarily attributed to its ability to inhibit certain pathways involved in cell proliferation and survival.
Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is critical for DNA replication.
- Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest at specific phases, particularly G2/M, thereby preventing cancer cell proliferation.
- Apoptosis Induction: The compound promotes apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Pharmacokinetic Profile
The pharmacokinetic properties of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine have been evaluated in preclinical studies:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Half-life (t) | >12 hours |
| Maximum Tolerated Dose | 2000 mg/kg |
These parameters suggest that the compound has a favorable pharmacokinetic profile with sufficient oral bioavailability and safety margins in animal models.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine:
- Anticancer Activity: In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance, IC values were reported in the nanomolar range for specific leukemia and solid tumor cell lines.
- Toxicity Assessment: A subacute toxicity study conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, supporting its safety for further development.
- Comparison with Similar Compounds: When compared with other pyrimidine derivatives, such as those with trifluoromethyl or dichloro substituents, 2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine exhibited superior biological activity due to its unique oxolane moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
